
(S)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as MPBH, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The pyrrolidine ring in MPBH is a five-membered nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in MPBH can undergo various chemical reactions, depending on the functional groups present and the reaction conditions . The structure–activity relationship (SAR) of the studied compounds can be influenced by steric factors .Physical And Chemical Properties Analysis
MPBH is a white crystalline powder with a molecular weight of 271.75 g/mol. It has a molecular formula of C14H18ClNO2.Aplicaciones Científicas De Investigación
Photophysical Properties
(S)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride and similar compounds have been studied for their photophysical properties. For instance, derivatives like methyl salicylate, modified with different elements like S, N, and Se, show varying absorption spectra and emission features, which are significant in the field of photochemistry and material science (Yoon et al., 2019).
Crystal Structure and DFT Study
Research on compounds structurally related to (S)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride includes studies on their crystal structure using X-ray diffraction and density functional theory (DFT). These studies reveal insights into the molecular structures and physicochemical properties of such compounds, which are crucial in understanding their reactivity and potential applications in various fields like material science and pharmaceuticals (Huang et al., 2021).
Electropolymerisation and Electrochromic Properties
Derivatives of pyrrolidine, like the one studied in the context of electropolymerisation with Methyl Red azo dye, showcase unique electrochromic properties. These studies are significant for the development of advanced materials with potential applications in electronic displays, smart windows, and sensors (Almeida et al., 2017).
Synthesis and Biological Effects
The synthesis and study of pyrrolidines are vital due to their biological effects, with many being used in medicine. Understanding their synthesis, as in the case of reactions involving N-methyl azomethine ylide, is critical for the development of pharmaceuticals and industrial applications like dyes and agrochemicals (Żmigrodzka et al., 2022).
Antimicrobial Properties
Studies on pyrrolidine derivatives, such as those focused on carvotacetone and monoterpenes, highlight their potential in combating bacterial and fungal infections. This research contributes to the search for new antimicrobial agents, especially against drug-resistant strains (Masila et al., 2020).
Catalysis and Complex Formation
Research into the catalytic properties of pyrrolidine derivatives, particularly in reactions involving metal complexes, is another significant application. These studies help in understanding catalysis mechanisms and developing new catalysts for industrial processes (Nagel & Nedden, 1997).
Synthesis of Novel Compounds
The synthesis of novel compounds, such as pyrrolo[2,1-c][1,4]benzodiazocine ring systems, showcases the versatility of pyrrolidine derivatives in organic chemistry. These syntheses contribute to the development of new chemical entities with potential pharmaceutical or material science applications (Koriatopoulou et al., 2008).
Antimicrobial Evaluation
The evaluation of antimicrobial activities of pyrrolidine derivatives, as seen in the synthesis of pyridyl benzoate derivatives, is crucial in identifying new potential antimicrobial agents. This research is particularly relevant in the context of increasing antibiotic resistance (Eldeab, 2019).
Safety and Hazards
The safety information for MPBH indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . The recommended precautionary statements are to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
Direcciones Futuras
Mecanismo De Acción
Target of Action
A structurally similar compound, (2s)-pyrrolidin-2-ylmethylamine, has been reported to interact withDipeptidyl peptidase 4 . Dipeptidyl peptidase 4 is an enzyme involved in the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels .
Mode of Action
If it shares a similar mechanism with (2s)-Pyrrolidin-2-Ylmethylamine, it may interact with its target enzyme, potentially influencing the degradation of incretin hormones .
Biochemical Pathways
If it acts similarly to (2s)-Pyrrolidin-2-Ylmethylamine, it may influence the incretin hormone pathway, which plays a key role in glucose homeostasis .
Result of Action
If it shares a similar mechanism with (2s)-Pyrrolidin-2-Ylmethylamine, it may influence the levels of incretin hormones, thereby potentially affecting blood glucose regulation .
Propiedades
IUPAC Name |
methyl 3-[(2S)-pyrrolidin-2-yl]benzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-5-2-4-9(8-10)11-6-3-7-13-11;/h2,4-5,8,11,13H,3,6-7H2,1H3;1H/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRPGMINKNENCQ-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)[C@@H]2CCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyridin-3-yl)thiazole](/img/structure/B2374374.png)
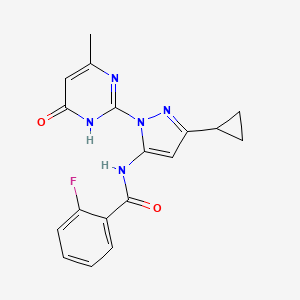

![5-Bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B2374379.png)
![3-ethyl-N-(2-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2374380.png)
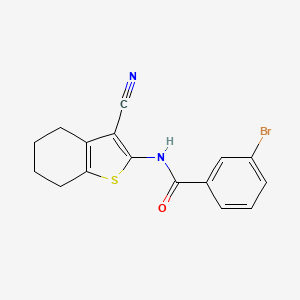
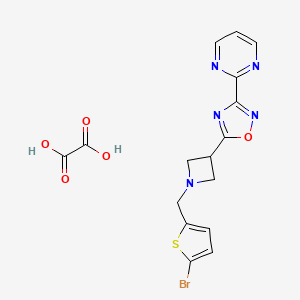
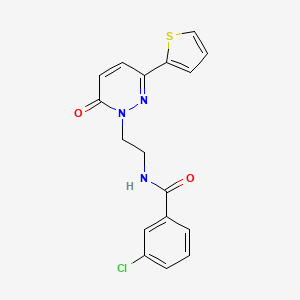
![2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2374386.png)


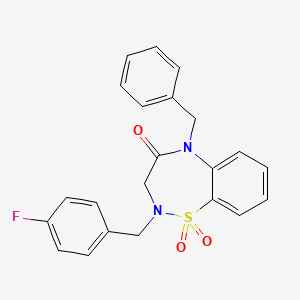
![N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2374397.png)
